molecular formula C13H19N3O2 B2395492 N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide CAS No. 2034226-97-4

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2395492
CAS No.: 2034226-97-4
M. Wt: 249.314
InChI Key: ZNMMQXBRAKZUNY-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of cyclohexylamine with ethyl 6-chloropyrimidine-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    N-cyclohexyl-6-methoxypyrimidine-4-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group.

    N-cyclohexyl-6-ethoxypyrimidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide group.

    N-cyclohexyl-6-ethoxypyrimidine-4-thioamide: Similar but with a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMMQXBRAKZUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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